molecular formula C9H11FO3 B14361470 2-Fluorophenol;propanoic acid CAS No. 92821-96-0

2-Fluorophenol;propanoic acid

Katalognummer: B14361470
CAS-Nummer: 92821-96-0
Molekulargewicht: 186.18 g/mol
InChI-Schlüssel: BUSKWSDIBSENFZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Fluorophenol;propanoic acid is a compound that combines the structural features of both 2-fluorophenol and propanoic acid. This compound is of interest due to its unique chemical properties and potential applications in various scientific fields. The presence of a fluorine atom in the phenol ring and the carboxylic acid group in the propanoic acid moiety contribute to its distinct reactivity and functionality.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 2-Fluorophenol can be synthesized using o-fluorophenol and n-butyric acid as raw materials. Anhydrous zinc chloride is used as a catalyst, and the reaction is carried out at temperatures ranging from 80-200°C. The reaction mixture is then treated with hydrochloric acid and extracted with an organic solvent to obtain the target compound .

Industrial Production Methods: Industrial production of 2-fluorophenol typically involves the use of advanced catalytic processes and optimized reaction conditions to ensure high yield and purity. The specific methods may vary depending on the scale of production and the desired application of the compound.

Wirkmechanismus

The mechanism of action of 2-fluorophenol;propanoic acid involves its interaction with specific molecular targets and pathways. The fluorine atom in the phenol ring can influence the compound’s reactivity and binding affinity to enzymes and receptors. The carboxylic acid group in the propanoic acid moiety can participate in hydrogen bonding and other interactions that affect the compound’s biological activity .

Vergleich Mit ähnlichen Verbindungen

    2-Chlorophenol: Similar to 2-fluorophenol but with a chlorine atom instead of fluorine.

    2-Bromophenol: Similar to 2-fluorophenol but with a bromine atom instead of fluorine.

    Phenol: The parent compound without any halogen substitution.

Uniqueness: 2-Fluorophenol is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric effects compared to other halogenated phenols. These effects can influence the compound’s reactivity, stability, and interactions with biological targets .

Eigenschaften

CAS-Nummer

92821-96-0

Molekularformel

C9H11FO3

Molekulargewicht

186.18 g/mol

IUPAC-Name

2-fluorophenol;propanoic acid

InChI

InChI=1S/C6H5FO.C3H6O2/c7-5-3-1-2-4-6(5)8;1-2-3(4)5/h1-4,8H;2H2,1H3,(H,4,5)

InChI-Schlüssel

BUSKWSDIBSENFZ-UHFFFAOYSA-N

Kanonische SMILES

CCC(=O)O.C1=CC=C(C(=C1)O)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.